molecular formula C18H14INO4S B2799459 2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 431933-50-5

2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2799459
CAS No.: 431933-50-5
M. Wt: 467.28
InChI Key: CMSXVEDJDZCPSR-UHFFFAOYSA-N
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Description

2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H14INO4S and its molecular weight is 467.28. The purity is usually 95%.
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Biological Activity

2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C₁₈H₁₈I₁N₁O₄S and a molecular weight of approximately 433.38 g/mol, this compound is characterized by the presence of a benzoic acid moiety linked to a thioether group and a pyrrolidine derivative. The iodo and methyl substituents on the phenyl ring are expected to enhance its chemical reactivity and biological activity.

Chemical Structure

The compound's structure can be summarized as follows:

Molecular Structure 2((1(4Iodo2methylphenyl)2,5dioxopyrrolidin3yl)thio)benzoic acid\text{Molecular Structure }2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic\text{ acid}

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the Pyrrolidine Derivative : Utilizing appropriate reagents to create the 2,5-dioxopyrrolidine framework.
  • Thioether Formation : Introducing the thioether link through nucleophilic substitution reactions.
  • Coupling with Benzoic Acid : Finalizing the structure by coupling with benzoic acid under controlled conditions.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacterial strains.
  • Antioxidant Properties : The presence of the dioxopyrrolidine moiety may contribute to the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, finding significant activity linked to structural modifications similar to those in this compound .
  • Oxidative Stress Reduction : Research on thiazolidine derivatives indicated that modifications in the pyrrolidine structure could enhance protective effects against oxidative stress in cellular models .
  • Pharmacokinetics and Dynamics : Studies assessing similar compounds have highlighted their interaction with various biological targets, suggesting that this compound may engage in significant pharmacodynamic interactions .

Comparative Analysis

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acidC₁₈H₁₉N₁O₄SHydroxy group enhances solubility; potential for increased biological activity.
2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acidC₁₈H₁₈N₂O₅SNitro group may increase reactivity; potential for different pharmacological effects.
4-(Phenylthio)benzoic acidC₁₃H₁₂O₂SSimpler structure; used in various synthetic applications.

Properties

IUPAC Name

2-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4S/c1-10-8-11(19)6-7-13(10)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSXVEDJDZCPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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